![molecular formula C23H20N2O4 B14958336 5-(benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14958336.png)
5-(benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound (molecular formula: C₂₃H₂₀N₂O₄, molecular weight: 388.42 g/mol) features a pyrazole core substituted with a 2-methoxyphenoxy group at position 4 and a benzyloxy-phenol moiety at position 2. Its synthesis likely involves demethylation or protection/deprotection steps using reagents like BBr₃ or sodium hydride . Applications span medicinal chemistry, particularly as a kinase inhibitor scaffold, given structural similarities to pyrazole-based drugs like celecoxib .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Analysis
Substituent Effects on Bioactivity The 2-methoxyphenoxy group in the target compound introduces ortho-substitution, which may enhance binding to hydrophobic enzyme pockets compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). Trifluoromethyl groups (e.g., ) increase metabolic stability but reduce solubility due to strong electron-withdrawing effects, whereas the target compound’s benzyloxy group balances lipophilicity and moderate polarity .
Synthetic Accessibility The target compound’s synthesis shares methodologies with derivatives like 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, which employs potassium carbonate/DMF for etherification . However, benzyloxy protection may require additional steps compared to simpler methoxy derivatives .
Pharmacological Potential The phenolic hydroxyl group in the target compound allows for hydrogen bonding, akin to pyrazole-based COX-2 inhibitors (e.g., celecoxib) . In contrast, halogenated analogs (e.g., ) leverage halogen bonds for enhanced target affinity. Tetrazole-containing derivatives (e.g., ) exhibit improved solubility via ionizable groups, whereas the target compound’s non-ionizable substituents favor blood-brain barrier penetration .
Crystallographic and Structural Insights
- Dihedral angles between the pyrazole and aromatic rings influence molecular planarity. For example, the target compound’s intramolecular hydrogen bonding (as seen in ) may enforce coplanarity, optimizing π-π stacking in enzyme active sites.
ADME Profiles
- Higher molecular weight (388.42 vs. 254.26 in ) correlates with increased LogP, suggesting slower renal clearance but better tissue distribution. The benzyloxy group may also confer susceptibility to CYP450-mediated oxidation .
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H20N2O4/c1-27-20-9-5-6-10-21(20)29-22-14-24-25-23(22)18-12-11-17(13-19(18)26)28-15-16-7-3-2-4-8-16/h2-14,26H,15H2,1H3,(H,24,25) |
InChI Key |
MGDWHDMEKYLLHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.